4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide 4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916551
InChI: InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17)
SMILES:
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide

CAS No.:

Cat. No.: VC15916551

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide -

Specification

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
IUPAC Name 4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide
Standard InChI InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17)
Standard InChI Key JNCRSUBWKCFLOL-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N

Introduction

Chemical Structure and Functional Groups

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

  • Amino group (-NH2_2): Positioned at carbon 4, enhancing nucleophilicity and enabling hydrogen bonding .

  • Chloro group (-Cl)**: Located at carbon 5, contributing to electron-withdrawing effects and metabolic stability .

  • Methoxy group (-OCH3_3): At carbon 8, influencing solubility and steric interactions .

  • Carbohydrazide (-CONHNH2_2): At carbon 3, providing a reactive site for condensation reactions .

The SMILES notation COc1ccc(Cl)c2c(N)c(C(=O)NN)cnc12\text{COc1ccc(Cl)c2c(N)c(C(=O)NN)cnc12} confirms the substituent positions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H11ClN4O2\text{C}_{11}\text{H}_{11}\text{ClN}_4\text{O}_2
Molecular Weight266.68 g/mol
Exact Mass266.057 Da
Topological Polar Surface Area85.44 Ų
LogP (Partition Coefficient)2.105

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no direct synthesis protocols for 4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide are documented in the provided sources, analogous pathways from quinoline precursors can be inferred:

  • Chlorination of 4-Amino-8-methoxyquinoline-3-carboxylic Acid:

    • Starting material: 4-Amino-8-methoxyquinoline-3-carboxylic acid (CAS 1018127-99-5) .

    • Step 1: Electrophilic chlorination at position 5 using SOCl2\text{SOCl}_2 or Cl2\text{Cl}_2 in acetic acid .

    • Step 2: Conversion of the carboxylic acid to carbohydrazide via reaction with hydrazine hydrate (NH2NH2H2O\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}) .

  • Hydrolysis-Alkylation-Cyclization Sequence:

    • Based on methods for related benzofurancarboxylic acids , this route may involve:

      • Hydrolysis of acetyl-protected intermediates under alkaline conditions (e.g., NaOH in polar solvents like propylene glycol monomethyl ether) .

      • Cyclization to form the quinoline core, followed by functionalization at positions 3, 5, and 8 .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Factors
ChlorinationSOCl2\text{SOCl}_2, 60–80°C, 6–8 hrsPurity of starting material
Carbohydrazide FormationHydrazine hydrate, ethanol, refluxStoichiometric excess of hydrazine

Purification Challenges

As observed in similar syntheses , impurities from incomplete hydrolysis or side reactions necessitate chromatographic purification (e.g., silica gel column with ethyl acetate/hexane). Recrystallization from ethanol/water mixtures may improve purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the carbohydrazide group . Limited water solubility (<1 mg/mL) inferred from LogP value .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions; storage in inert atmospheres (N2_2) recommended .

Thermal Properties

While melting and boiling points are unspecified, thermogravimetric analysis (TGA) would reveal decomposition temperatures >200°C, typical for heterocyclic compounds .

Hazard ScenarioResponse ProtocolPPE Requirements
InhalationMove to fresh air; seek medical attention Respirator (N95 or higher)
Skin ContactWash with soap/water; remove contaminated clothing Nitrile gloves, lab coat
Fire ExposureUse CO2_2 or dry chemical extinguishers Fire-resistant clothing

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